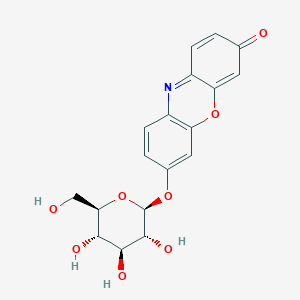

Resorufin beta-D-glucopyranoside

Description

Structure

3D Structure

Properties

IUPAC Name |

7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO8/c20-7-14-15(22)16(23)17(24)18(27-14)25-9-2-4-11-13(6-9)26-12-5-8(21)1-3-10(12)19-11/h1-6,14-18,20,22-24H,7H2/t14-,15-,16+,17-,18-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QULZFZMEBOATFS-UYTYNIKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC3C(C(C(C(O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C(C=C1O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)OC4=CC(=O)C=CC4=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40543840 | |

| Record name | 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101490-85-1 | |

| Record name | 3-Oxo-3H-phenoxazin-7-yl beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40543840 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Resorufin β-D-Glucopyranoside Assays: Principle, Protocol, and Application

Introduction: The Elegance of a Fluorogenic Switch

In the landscape of enzymatic assays, the ideal substrate is one that remains silent until acted upon by its target, at which point it signals its transformation with clarity and intensity. The Resorufin β-D-glucopyranoside assay is a paradigm of this principle, offering a robust and highly sensitive method for the detection and quantification of β-glucosidase activity. This guide provides a comprehensive exploration of the core mechanisms, practical execution, and diverse applications of this assay, designed for researchers and drug development professionals who require both theoretical understanding and field-proven insights. Its utility spans from fundamental biochemical characterization to high-throughput screening (HTS) for therapeutic modulators of β-glucosidase, an enzyme implicated in conditions like Gaucher's and Parkinson's disease.[1][2]

Part 1: The Core Mechanistic Principle

The assay's foundation lies in a straightforward yet powerful enzymatic reaction. The substrate, Resorufin β-D-glucopyranoside, is a synthetic molecule where the highly fluorescent compound, resorufin, is rendered non-fluorescent by a glycosidic bond to a glucose molecule.

-

The Substrate: Resorufin β-D-glucopyranoside This compound is essentially a "caged" fluorophore. In its intact state, it exhibits minimal to no fluorescence. It is water-soluble and stable, making it an excellent probe for enzymatic activity in aqueous buffer systems.[3][4]

-

The Enzyme: β-Glucosidase (EC 3.2.1.21) This enzyme belongs to the glycoside hydrolase family and is responsible for catalyzing the hydrolysis of β-glycosidic bonds, cleaving terminal non-reducing glucosyl residues from various substrates.[2][5] Its biological roles are vast, from cellulose digestion in microorganisms to the metabolism of glycolipids in humans.[2]

-

The Reaction: From Quenched to Fluorescent In the presence of β-glucosidase, the enzyme specifically recognizes and cleaves the β-glycosidic bond in the substrate. This hydrolysis event releases two products: D-glucose and the free fluorophore, resorufin.[6] The liberated resorufin is a highly fluorescent molecule with a distinct pink color, allowing for its sensitive detection.[7][8] The rate of resorufin generation, and thus the increase in fluorescence, is directly proportional to the β-glucosidase activity in the sample.

Key Physicochemical Advantages of Resorufin

The choice of resorufin as the reporter molecule is critical to the assay's success.

-

Favorable Spectral Properties : Resorufin has a long-wavelength excitation maximum around 571-573 nm and an emission maximum at approximately 584-590 nm.[9][10] This red-shifted fluorescence profile is a significant advantage in biological assays, as it minimizes interference from the autofluorescence of common biological molecules (like NADH and FAD) and test compounds, which typically occurs at shorter wavelengths.[10]

-

Low pKa for Continuous Assays : Resorufin's pKa is approximately 6.0.[10][11] This means it is already ionized and highly fluorescent at the neutral pH ranges (e.g., pH 7.0) often used for β-glucosidase assays. This property allows for the continuous, real-time monitoring of enzyme kinetics without the need for a high-pH "stop solution," which is often required for fluorophores with higher pKa values.[10][12]

Caption: Enzymatic cleavage of the substrate by β-glucosidase.

Part 2: A Self-Validating Experimental Protocol

This section details a robust protocol for a 96-well plate format, designed with internal controls that ensure the validity of the results. The causality behind each step is explained to empower the researcher to adapt and troubleshoot effectively.

Essential Materials and Reagents

-

Enzyme : Purified β-glucosidase.

-

Substrate : Resorufin β-D-glucopyranoside (prepare a concentrated stock, e.g., 10 mM in DMSO, store at -20°C protected from light).[4]

-

Assay Buffer : 50 mM Phosphate Buffer or Acetate Buffer, pH adjusted as needed (e.g., pH 7.0). Note: Avoid buffers with thiol-containing reagents or certain divalent cations (e.g., Cu2+, Hg2+, Zn2+) which can inhibit the enzyme.[1]

-

Positive Control Inhibitor : A known β-glucosidase inhibitor like Castanospermine or 4-phenylimidazole.[13][14]

-

Standard : Purified Resorufin sodium salt for generating a standard curve (prepare a concentrated stock in DMSO).[15]

-

Plate : Black, opaque 96-well microplates to minimize light scatter and background fluorescence.

-

Instrumentation : A fluorescence plate reader capable of excitation at ~570 nm and emission detection at ~590 nm.

Step-by-Step Methodology

The workflow is designed to systematically assess enzyme activity and the effect of potential inhibitors.

Caption: Standard experimental workflow for a β-glucosidase assay.

1. Preparation of Resorufin Standard Curve (for quantification):

-

Causality: To convert arbitrary fluorescence units (RFU) into a specific amount of product (pmol or nmol), a standard curve is essential.

-

Prepare serial dilutions of the Resorufin standard in Assay Buffer, ranging from a high concentration (e.g., 10 µM) down to zero.

-

Dispense 100 µL of each dilution into wells of the 96-well plate.

-

Read the fluorescence. Plot RFU versus Resorufin concentration to generate a linear standard curve.

2. Assay Plate Setup (Final volume: 100 µL):

-

Causality: Proper controls are non-negotiable for validating the assay. They isolate the source of the signal and confirm the assay can detect inhibition.

-

Wells 1-3 (Blank): Add 100 µL of Assay Buffer. This measures the background fluorescence of the buffer and plate.

-

Wells 4-6 (Negative Control / 100% Activity): Add 50 µL of enzyme solution (at 2X final concentration) and 50 µL of Assay Buffer (or buffer with DMSO if compounds are in DMSO).

-

Wells 7-9 (Positive Control / 0% Activity): Add 50 µL of enzyme solution and 50 µL of the positive control inhibitor (at 2X final concentration, sufficient to fully inhibit the enzyme).

-

Test Wells: Add 50 µL of enzyme solution and 50 µL of your test compound (at 2X final concentration).

3. Pre-incubation:

-

Causality: Allowing the enzyme to interact with the test compound or inhibitor before introducing the substrate is crucial, especially for time-dependent inhibitors.

-

Incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.

4. Reaction Initiation and Measurement:

-

Causality: The substrate concentration should ideally be at or below the Michaelis-Menten constant (Km) to ensure the assay is sensitive to competitive inhibitors.[12]

-

Prepare a working solution of Resorufin β-D-glucopyranoside in Assay Buffer.

-

Initiate the reaction by adding a pre-determined volume of the substrate solution to all wells (except the Resorufin standard wells). For example, if wells contain 50 µL, add 50 µL of a 2X substrate solution to reach a final volume of 100 µL.

-

Immediately place the plate in the reader and begin kinetic measurement, recording fluorescence every 1-2 minutes for 30-60 minutes.

Part 3: Data Interpretation and Quality Control

1. Data Analysis:

-

Subtract Background : For all wells, subtract the average RFU of the Blank wells.

-

Determine Reaction Rate : For each kinetic trace, determine the initial linear rate of fluorescence increase (Vmax), expressed as RFU/min.

-

Calculate Percent Inhibition : Use the rates from your controls to calculate the inhibition for each test compound: % Inhibition = (1 - (Vmax_test - Vmax_positive) / (Vmax_negative - Vmax_positive)) * 100

2. Quantitative Data Presentation:

| Sample | Vmax (RFU/min) | Background Subtracted Vmax | % Inhibition |

| Blank | 5 | 0 | N/A |

| Negative Control | 505 | 500 | 0% (by def.) |

| Positive Control | 15 | 10 | 100% (by def.) |

| Test Compound A | 260 | 255 | 50% |

| Test Compound B | 485 | 480 | 4% |

3. Troubleshooting and Field Insights:

-

Compound Interference : If a test compound is fluorescent at the assay wavelengths, it will create a high initial background. To correct for this, measure the fluorescence of wells containing the compound and buffer before adding the substrate.

-

Substrate Depletion : If the reaction rate is not linear and plateaus quickly, it may indicate that the enzyme concentration is too high or the substrate concentration is too low. The assay is only valid during the linear phase where less than 10-15% of the substrate has been consumed.[12]

-

Z'-Factor : For high-throughput screening, the Z'-factor is a critical metric of assay quality. It is calculated from the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls: Z' = 1 - (3σp + 3σn) / |µp - µn|. A Z'-factor > 0.5 indicates an excellent and robust assay.

References

-

Dale, M. P., et al. (1985). Reversible inhibitors of beta-glucosidase. Biochemistry, 24(14), 3530-9. Retrieved from [Link]

-

Legler, G., & Withers, S. G. (1986). Inhibition of beta-glucosidase by imidazoles. Carbohydrate Research, 155, 111-121. Retrieved from [Link]

-

Osiecki-Newman, K., et al. (1986). Human acid beta-glucosidase: use of inhibitors, alternative substrates, and amphiphiles to investigate the properties of the normal and Gaucher disease active sites. Archives of Biochemistry and Biophysics, 249(2), 543-55. Retrieved from [Link]

-

Motabar, O., et al. (2010). A new resorufin-based alpha-glucosidase assay for high-throughput screening. Analytical Biochemistry, 396(1), 129-135. Retrieved from [Link]

-

Motabar, O., et al. (2010). A New Resorufin-Based Alpha-Glucosidase Assay for High Throughput Screening. Analytical Biochemistry, 396(1), 129–135. Retrieved from [Link]

-

Fenger, J. O., et al. (2010). A Real-Time Fluorogenic Assay for the Visualization of Glycoside Hydrolase Activity in Planta. Plant Physiology, 154(1), 69–78. Retrieved from [Link]

-

Lall, R., et al. (2019). Essential Design Considerations for the Resazurin Reduction Assay to Noninvasively Quantify Cell Expansion within Perfused Extracellular Matrix Scaffolds. Tissue Engineering Part C: Methods, 25(10), 589–601. Retrieved from [Link]

-

Wang, X., et al. (2015). Highly Efficient Preparation of Resorufin-β-D-glucuronide. Chemical Journal of Chinese Universities, 36(7), 1321-1327. Retrieved from [Link]

-

Rampersad, S. N. (2012). Multiple applications of Alamar Blue as an indicator of metabolic function and cellular health in cell viability bioassays. Sensors (Basel), 12(9), 12347–12360. Retrieved from [Link]

-

Scribd. (n.d.). β-Glucosidase Activity Assay Protocol. Retrieved from [Link]

-

Cairns, J. R. K., & Esen, A. (2010). β-Glucosidases. Cellular and Molecular Life Sciences, 67(20), 3389–3405. Retrieved from [Link]

-

Chen, Y., et al. (2023). β-Glucosidase: Progress from Basic Mechanism to Frontier Application. Catalysts, 13(3), 569. Retrieved from [Link]

Sources

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. adipogen.com [adipogen.com]

- 5. β-Glucosidase: Progress from Basic Mechanism to Frontier Application | MDPI [mdpi.com]

- 6. Resorufin b-D-glucopyranoside (CAS 101490-85-1) | Abcam [abcam.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. CAS 635-78-9: Resorufin | CymitQuimica [cymitquimica.com]

- 9. Spectrum [Resorufin] | AAT Bioquest [aatbio.com]

- 10. A New Resorufin-Based Alpha-Glucosidase Assay for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Real-Time Fluorogenic Assay for the Visualization of Glycoside Hydrolase Activity in Planta - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. scbt.com [scbt.com]

- 14. Inhibition of beta-glucosidase by imidazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. sigmaaldrich.com [sigmaaldrich.com]

A Senior Application Scientist's Guide to the Enzymatic Cleavage of Resorufin β-D-glucopyranoside

Abstract

Resorufin β-D-glucopyranoside is a premier fluorogenic substrate for the detection of β-glucosidase activity. Its utility spans a wide array of research and development applications, from fundamental enzymology to high-throughput screening in drug discovery.[1] The cleavage of the glycosidic bond by β-glucosidase releases the highly fluorescent product, resorufin, providing a sensitive and continuous measure of enzymatic activity. This guide provides an in-depth exploration of the underlying biochemical mechanism, offers detailed protocols for assay development and execution, and discusses critical parameters that influence experimental outcomes.

Introduction: The Substrate and the Enzyme

Resorufin β-D-glucopyranoside: A Profile

Resorufin β-D-glucopyranoside is a synthetic compound where a β-D-glucose molecule is linked to the hydroxyl group of resorufin via a glycosidic bond. In this conjugated form, the molecule is essentially non-fluorescent. The compound is valued for its excellent solubility in aqueous solutions, stability, and low toxicity, making it suitable for a variety of biological assays, including live-cell studies.[1]

The Catalyst: β-Glucosidases

β-Glucosidases (EC 3.2.1.21) are a ubiquitous class of hydrolytic enzymes found across all domains of life.[2] Their primary biological function is to catalyze the cleavage of terminal, non-reducing β(1→4)-linked D-glucose residues from oligosaccharides and various glycosides.[3] In humans, deficiencies in a specific β-glucosidase, glucocerebrosidase, are implicated in Gaucher's and Parkinson's disease, making these enzymes significant therapeutic targets.[3]

The Core Mechanism: Hydrolysis of the Glycosidic Bond

The enzymatic reaction is a hydrolysis that breaks the O-glycosidic bond linking the glucose moiety to the resorufin fluorophore. This process is catalyzed by the active site of β-glucosidase and results in the liberation of D-glucose and the fluorescent phenoxazin-3-one dye, resorufin.

Caption: Enzymatic hydrolysis of Resorufin β-D-glucopyranoside.

The generally accepted mechanism for retaining β-glucosidases involves a two-step, double-displacement reaction:

-

Glycosylation: An acidic amino acid residue in the active site (e.g., Glutamate) protonates the glycosidic oxygen, while a second residue (e.g., Aspartate or Glutamate) acts as a nucleophile, attacking the anomeric carbon. This results in the formation of a covalent glycosyl-enzyme intermediate and the release of the first product, resorufin.

-

Deglycosylation: A water molecule enters the active site and, activated by the first acidic residue (now acting as a base), attacks the anomeric carbon of the glycosyl-enzyme intermediate. This hydrolyzes the intermediate, releasing D-glucose and regenerating the free enzyme for another catalytic cycle.

The Reporter Molecule: Properties of Resorufin

The utility of this assay hinges on the photophysical properties of the resorufin product. Upon its release, resorufin exhibits strong absorption and fluorescence in the long-wavelength visible spectrum, which is a significant advantage in biological assays. This spectral region is often clear of interfering autofluorescence from cells, media components, or test compounds, thereby reducing false positives in screening campaigns.[4]

The fluorescence of resorufin is pH-dependent. The pKa of resorufin's hydroxyl group is approximately 6.0-7.9, depending on the buffer conditions.[5][6] At pH values below its pKa, the fluorescence intensity decreases.[7] This property is crucial for assay design; for enzymes with acidic pH optima (like lysosomal glucocerebrosidase), the signal may be suboptimal. However, for most applications at or near physiological pH (7.0-7.4), the fluorescence is robust.[6] The relatively low pKa allows for continuous kinetic assays without the need for a high-pH stop solution, which is often required for substrates that release products like 4-methylumbelliferone (pKa ~8).[7]

Table 1: Spectral and Physicochemical Properties of Resorufin

| Property | Value | Source |

|---|---|---|

| Excitation Maximum | ~571-572 nm | [4][5] |

| Emission Maximum | ~583-585 nm | [4][5] |

| Molar Extinction Coefficient | 73,000 M⁻¹cm⁻¹ at 572 nm (pH 8.0) | [5] |

| pKa | ~6.0 - 7.9 | [5][6][7] |

| Appearance | Red/Purple Solution |[5] |

Experimental Design and Protocols

As a self-validating system, a robust enzymatic assay must include appropriate controls and be performed under optimized conditions.

Workflow for β-Glucosidase Activity Assay

Caption: Standard workflow for a microplate-based β-glucosidase assay.

Detailed Protocol: Measuring β-Glucosidase Activity

This protocol is designed for a 96-well microplate format and can be adapted for determining enzyme kinetics or for high-throughput screening.

A. Reagents and Materials:

-

Assay Buffer: 50 mM Sodium Phosphate, pH 7.0. Causality Note: This pH is a common starting point, balancing enzyme activity with the fluorescence of resorufin. It must be optimized for the specific enzyme being studied.[3]

-

Substrate Stock Solution: 10 mM Resorufin β-D-glucopyranoside in DMSO. Store at -20°C, protected from light.

-

Enzyme Preparation: Purified or crude β-glucosidase, diluted to the desired concentration in cold Assay Buffer immediately before use.

-

Positive Control: A known concentration of active β-glucosidase.

-

Negative Control: Assay Buffer without enzyme.

-

Resorufin Standard: A known concentration of resorufin sodium salt for generating a standard curve to convert fluorescence units (RFU) to molar amounts.

-

Equipment: Fluorescence microplate reader, 96-well black opaque plates, multichannel pipettes.

B. Step-by-Step Procedure:

-

Equilibrate Reagents: Bring the Assay Buffer to the desired reaction temperature (e.g., 25°C or 37°C). Thaw substrate and enzyme on ice.

-

Prepare Resorufin Standard Curve (Optional but Recommended):

-

Prepare serial dilutions of the Resorufin Standard in Assay Buffer (e.g., from 10 µM to 0 µM).

-

Add 200 µL of each concentration to wells of the 96-well plate.

-

Read fluorescence (Ex/Em = 570/585 nm) to generate a standard curve of RFU vs. concentration. This is critical for converting reaction rates to absolute units.

-

-

Set Up the Reaction Plate:

-

Add 20 µL of your samples (e.g., purified enzyme, cell lysate), positive control, and negative control (Assay Buffer) to separate wells.

-

-

Prepare the Master Reaction Mix:

-

Dilute the 10 mM Substrate Stock Solution into Assay Buffer to achieve the desired final concentration. For a standard assay, a final concentration of 100 µM is often used.

-

Example Calculation: For a final volume of 200 µL and a final substrate concentration of 100 µM, you will need 2 µL of 10 mM stock per reaction. Prepare a master mix for all wells plus a 10% overage (e.g., for 50 reactions, mix 10 mL Assay Buffer with 100 µL of 10 mM substrate).

-

-

Initiate and Measure the Reaction:

-

Using a multichannel pipette, add 180 µL of the Master Reaction Mix to each well to start the reaction.

-

Immediately place the plate in the fluorescence reader pre-set to the reaction temperature.

-

Measure the fluorescence intensity (Ex/Em = 570/585 nm) every 60 seconds for 15-30 minutes.

-

-

Data Analysis:

-

For each sample, plot RFU versus time (in minutes).

-

Identify the linear portion of the curve and calculate the slope (V₀ = ΔRFU/Δt). This is the initial reaction rate.

-

Subtract the rate of the negative control (background hydrolysis/signal drift) from all sample rates.

-

Using the slope from the resorufin standard curve, convert the V₀ from RFU/min to µmol/min.

-

Applications and Considerations

Determining Enzyme Kinetics

To determine the Michaelis-Menten constants (Kₘ and Vₘₐₓ), the assay is performed by varying the substrate concentration (e.g., from 0.1 × Kₘ to 10 × Kₘ) while keeping the enzyme concentration constant. The initial rates (V₀) are then plotted against substrate concentration ([S]) and fitted to the Michaelis-Menten equation.

Table 2: Example Kinetic Parameters for β-Glucosidases

| Enzyme Source | Substrate | Kₘ (mM) | Vₘₐₓ (µmol/min/mg) | Reference |

|---|---|---|---|---|

| Trichoderma reesei | p-nitrophenyl β-D-glucopyranoside | 0.19 | 29.67 | [8] |

| Trichoderma reesei | Cellobiose | 1.22 | 1.14 | [8] |

| Almond Emulsin | Salicin | 1.09 | 2.09 | [8] |

Note: Data for Resorufin β-D-glucopyranoside is less commonly published in comparative tables but would be determined using the protocol above.

High-Throughput Screening (HTS) for Inhibitors

The assay's simplicity and low background make it ideal for HTS.

-

Protocol Adaptation: The assay is typically run as a single-point endpoint measurement. Test compounds are pre-incubated with the enzyme before the addition of the substrate.

-

Causality & Trustworthiness: It is crucial to run counter-screens to identify false positives. Potential sources of interference include:

-

Autofluorescent Compounds: Compounds that fluoresce in the same spectral region as resorufin.

-

Quenchers: Compounds that absorb light at the excitation or emission wavelengths of resorufin.

-

Assay-Specific Inhibitors: Compounds that may inhibit the reporter enzyme but not the target of interest in coupled assays.

-

Factors to Avoid

Several compounds are known to inhibit or interfere with β-glucosidase activity and should be avoided in the sample buffer if possible.[3] These include:

-

Thiol-containing reagents (DTT, β-mercaptoethanol)

-

Divalent cations (Ca²⁺, Cu²⁺, Mg²⁺, Zn²⁺) and heavy metals (Hg²⁺)

-

Chelating agents (EDTA)

-

Detergents (SDS, Triton™ X-100)

References

-

Fluorescence lifetime based pH sensing using resorufin . University of Galway Research. [Link]

-

A resorufin-based fluorescence probe for visualizing biogenic amines in cells and zebrafish . Royal Society of Chemistry. [Link]

-

Fluorescence lifetime based pH sensing using Resorufin . ResearchGate. [Link]

-

Average lifetime versus pH for resorufin doped TP1 at 600 nm (o) and... . ResearchGate. [Link]

-

Scheme 1. Hydrolysis of Resorufin β-D-Galactopyranoside (1) Is... . ResearchGate. [Link]

-

Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 . PubMed. [Link]

-

β-Glucosidases . PMC - NIH. [Link]

-

Studies on Almond Emulsin beta-D-glucosidase. II. Kinetic Evidence for Independent Glucosidase and Galactosidase Sites . PubMed. [Link]

-

A simplified and miniaturized glucometer-based assay for the detection of β-glucosidase activity . PubMed Central. [Link]

-

A New Resorufin-Based Alpha-Glucosidase Assay for High Throughput Screening . NIH. [Link]

-

LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance . PMC - PubMed Central. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.cn [sigmaaldrich.cn]

- 4. adipogen.com [adipogen.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. A New Resorufin-Based Alpha-Glucosidase Assay for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Resorufin β-D-glucopyranoside: Properties, Mechanism, and Application in β-Glucosidase Activity Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Red-Fluorescent Probe in Glycosidase Research

Resorufin β-D-glucopyranoside is a highly sensitive and stable fluorogenic substrate indispensable for the detection and quantification of β-glucosidase activity.[1][2] In the landscape of enzymatic assays, particularly within drug discovery and diagnostics, the ability to monitor enzyme kinetics in real-time with minimal interference is paramount. This guide provides a comprehensive overview of the chemical and physical properties of Resorufin β-D-glucopyranoside, delves into its mechanism of action, and offers a detailed, field-proven protocol for its application in quantifying β-glucosidase activity. The insights provided herein are curated to empower researchers to design robust and reliable assays, fostering advancements in cellular biology, high-throughput screening, and the development of novel therapeutics targeting glycosidase pathways.[3][4]

I. Core Chemical and Physical Properties

A thorough understanding of the physicochemical characteristics of Resorufin β-D-glucopyranoside is fundamental to its effective application. These properties dictate its handling, storage, and behavior in aqueous and non-aqueous solutions, directly impacting assay performance and reproducibility.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₁₇NO₈ | [1][2][3][4][5] |

| Molecular Weight | 375.3 g/mol | [1][2][3][4][5] |

| CAS Number | 101490-85-1 | [1][2][3][4][5] |

| Appearance | Yellow or orange powder | [3] |

| Purity | >95% | [1][2] |

| Solubility | Soluble in DMSO; Soluble in water | [1][2] |

| Storage Conditions | Store at -20°C, protected from light and under desiccating conditions. | [1][2] |

| Excitation Maximum (of Resorufin) | ~571 nm | [6] |

| Emission Maximum (of Resorufin) | ~585 nm | [6] |

II. Mechanism of Action: A Fluorogenic Transformation

The utility of Resorufin β-D-glucopyranoside as a substrate lies in its clever molecular design. The non-fluorescent glycoside is enzymatically cleaved by β-glucosidase at the β-glycosidic bond. This hydrolysis event liberates the highly fluorescent product, resorufin, which emits a distinct red fluorescence upon excitation. The intensity of this fluorescence is directly proportional to the amount of resorufin produced and, consequently, to the activity of the β-glucosidase enzyme.

This enzymatic transformation can be visualized as a clear, logical workflow:

C. Data Analysis and Interpretation

-

Standard Curve: To quantify the amount of resorufin produced, a standard curve should be generated using known concentrations of pure resorufin under the same assay conditions (including the stop solution).

-

Calculation of Enzyme Activity: The fluorescence readings from the experimental wells are converted to the amount of resorufin produced using the standard curve. The enzyme activity is then typically expressed in units, where one unit is defined as the amount of enzyme that catalyzes the conversion of 1 µmole of substrate per minute under the specified conditions.

IV. Applications in Research and Drug Development

The unique properties of Resorufin β-D-glucopyranoside make it a valuable tool in various research and development domains:

-

High-Throughput Screening (HTS) for β-Glucosidase Inhibitors: The long-wavelength emission of resorufin minimizes interference from autofluorescent compounds often present in chemical libraries, reducing the rate of false positives. [6]The simple, mix-and-read format is amenable to automation. [2]* Diagnostics: Assays based on this substrate can be developed to detect abnormal β-glucosidase activity associated with certain diseases, such as Gaucher disease, which is characterized by a deficiency in lysosomal glucocerebrosidase (a type of β-glucosidase). [7]* Cell-Based Assays: Its good solubility and low toxicity make it suitable for monitoring β-glucosidase activity in live cells, providing insights into cellular metabolism and function. [3]* Enzyme Characterization: The continuous nature of the assay allows for detailed kinetic studies to determine parameters such as Km and Vmax for different β-glucosidases. [4]

V. Concluding Remarks

Resorufin β-D-glucopyranoside stands out as a superior fluorogenic substrate for β-glucosidase due to its favorable spectral properties, high sensitivity, and applicability in a wide range of assay formats. By understanding its fundamental properties and adhering to a well-structured experimental protocol, researchers can leverage this powerful tool to accelerate their discoveries in glycoscience and drug development. The insights and methodologies presented in this guide are intended to provide a solid foundation for the successful implementation of Resorufin β-D-glucopyranoside in the laboratory.

VI. References

-

Motabar, O., et al. (2009). A new resorufin-based alpha-glucosidase assay for high-throughput screening. Analytical Biochemistry, 386(1), 79-85. [Link]

-

Fry, S. C., et al. (2015). A Real-Time Fluorogenic Assay for the Visualization of Glycoside Hydrolase Activity in Planta. The Plant Cell, 27(4), 1251-1263. [Link]

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4205031, Resorufin beta-D-glucopyranoside. [Link]

-

Werdan, K., et al. (2022). Comparative Investigations on Different β-Glucosidase Surrogate Substrates. International Journal of Molecular Sciences, 23(4), 2159. [Link]

-

Scribd. β-Glucosidase Activity Assay Protocol. [Link]

-

Zohra, R., et al. (2014). Purification and Biochemical Characterization of a Specific β-Glucosidase from the Digestive Fluid of Larvae of the Palm Weevil, Rhynchophorus palmarum. Journal of Insect Science, 14, 114. [Link]

Sources

- 1. Detecting Glycosidases—Section 10.2 | Thermo Fisher Scientific - UK [thermofisher.com]

- 2. Resorufin b-D-glucopyranoside (CAS 101490-85-1) | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. A new resorufin-based alpha-glucosidase assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. scbt.com [scbt.com]

- 6. A New Resorufin-Based Alpha-Glucosidase Assay for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Glycosidase enzymes and their fluorogenic and chromogenic substrates—Table 10.1 | Thermo Fisher Scientific - HK [thermofisher.com]

Technical Guide: Optimizing the Use of Resorufin β-D-glucopyranoside in Aqueous Solutions

A Senior Application Scientist's Guide to Solubility, Stability, and Experimental Best Practices

Introduction: The Role and Utility of Resorufin β-D-glucopyranoside

Resorufin β-D-glucopyranoside is a highly sensitive and widely utilized fluorogenic substrate for detecting the activity of β-glucosidases.[1] In its native state, the molecule is essentially non-fluorescent. However, upon enzymatic cleavage of the β-glycosidic bond by a β-glucosidase, the highly fluorescent product, resorufin, is liberated.[2] This "turn-on" fluorescence mechanism provides a direct and quantifiable measure of enzyme activity.

The utility of this substrate is rooted in the favorable spectral properties of its product, resorufin, which exhibits long-wavelength excitation and emission (approximately 571 nm and 585 nm, respectively).[3] This minimizes interference from autofluorescence commonly found in biological samples. Furthermore, the relatively low pKa of resorufin (~6.0) allows for the continuous measurement of enzymatic activity at physiological pH without the need for a stop solution.[4][5] These characteristics make Resorufin β-D-glucopyranoside an invaluable tool in diverse research areas, including drug discovery for screening glycosidase inhibitors, cell viability studies, and monitoring metabolic processes in live cells.[1]

This guide provides an in-depth analysis of the critical physicochemical properties of Resorufin β-D-glucopyranoside—its solubility and stability in aqueous environments—to empower researchers to design robust and reproducible assays.

Aqueous Solubility: Navigating the Challenges

A common pitfall in utilizing Resorufin β-D-glucopyranoside is overestimating its direct solubility in aqueous buffers. The molecule is a solid powder and exhibits limited solubility in water.[3] Understanding and properly managing its solubility is the first step toward a successful experiment.

Causality Behind Solubility Characteristics: The molecular structure, containing a relatively large, nonpolar phenoxazinone core and a polar glucoside moiety, results in amphipathic character. While the glucose group imparts some water solubility, the planar resorufin structure favors dissolution in organic solvents.

For this reason, the standard and recommended practice is to first prepare a concentrated stock solution in a high-purity, anhydrous organic solvent, such as dimethyl sulfoxide (DMSO). This stock can then be diluted to the final working concentration in the desired aqueous buffer.

Quantitative Solubility Data

| Solvent | Reported Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | 20 mg/mL | [3] |

| Water | Slightly soluble / Soluble | [2][3] |

| Phosphate-Buffered Saline (PBS), pH 7.2* | ~0.3 mg/mL | [6] |

*Data for the structurally similar compound Resorufin β-D-galactopyranoside; similar solubility is expected.

Stability Profile: Factors Influencing Substrate Integrity

The stability of Resorufin β-D-glucopyranoside in solution is not absolute and is critically influenced by several factors. While the solid form is stable when stored correctly, aqueous solutions are susceptible to degradation, which can lead to high background signals and compromised data quality.

Enzymatic Hydrolysis: The Intended Reaction

The primary mechanism of "instability" in a biological context is the intended enzymatic reaction. β-glucosidases catalyze the hydrolysis of the glycosidic bond, releasing resorufin. This is the basis of the assay itself.

Caption: Enzymatic hydrolysis of the substrate.

Spontaneous Hydrolysis and pH Effects

The glycosidic bond is susceptible to non-enzymatic hydrolysis, particularly under harsh pH conditions (strongly acidic or alkaline). While generally stable at neutral pH, prolonged incubation in aqueous buffers can lead to a gradual increase in background fluorescence. For this reason, it is imperative to prepare aqueous working solutions fresh for each experiment. A technical datasheet for a similar resorufin-based substrate explicitly recommends not storing the aqueous solution for more than one day.[6]

Temperature and Photostability

-

Temperature: As with most chemical reactions, the rate of spontaneous hydrolysis increases with temperature. Therefore, aqueous solutions should be kept on ice and protected from elevated temperatures. Long-term storage of any solution must be at -20°C or lower.[2][7]

-

Light: The resorufin fluorophore is light-sensitive. To prevent photobleaching of the product and potential degradation of the substrate, always store solutions in light-blocking tubes and minimize exposure to ambient light during experimental setup.[2][3]

Experimental Protocol: Preparation of an Aqueous Working Solution

This protocol outlines a self-validating system for preparing a reliable working solution of Resorufin β-D-glucopyranoside. The key trustworthiness factor is the inclusion of a "no-enzyme" control, which validates the stability of the working solution under your specific assay conditions.

Caption: Workflow for preparing an aqueous working solution.

Step-by-Step Methodology:

-

Prepare a Concentrated Stock Solution in DMSO:

-

Rationale: To overcome poor aqueous solubility.[3]

-

Action: Accurately weigh out the desired amount of Resorufin β-D-glucopyranoside powder. Add the appropriate volume of high-purity, anhydrous DMSO to achieve a concentration of 20 mg/mL. Ensure the DMSO is anhydrous as water can affect long-term stability even at low temperatures.

-

-

Ensure Complete Dissolution:

-

Rationale: Undissolved particles will lead to inaccurate concentrations and assay variability.

-

Action: Vortex the solution vigorously until all solid material is visibly dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary, but avoid overheating.

-

-

Store the Stock Solution Properly:

-

Rationale: To ensure long-term stability and prevent degradation from light or repeated freeze-thaw cycles.

-

Action: Dispense the stock solution into small, single-use aliquots in light-protecting tubes. Store frozen at -20°C or below.[7] A properly stored stock in anhydrous DMSO is stable for at least 2 years.[3]

-

-

Prepare the Aqueous Working Solution:

-

Rationale: The substrate is least stable in its final aqueous form. This step should be performed immediately before use.[6]

-

Action: On the day of the experiment, thaw one aliquot of the DMSO stock. Calculate the volume needed to achieve the final desired concentration in your assay buffer (e.g., PBS, TRIS). Dilute the stock solution into the assay buffer. Ensure the final concentration of DMSO is low (typically <1%) to avoid effects on enzyme activity or cell health.

-

-

Self-Validation with Controls:

-

Rationale: To ensure that any signal generated is due to enzymatic activity and not substrate degradation.

-

Action: In every experiment, include a "no-enzyme" or "buffer only" control. This well will contain your freshly prepared working solution but no enzyme. The fluorescence in this well at the end of the incubation period represents your background signal. A low, stable background validates the integrity of your working solution.

-

By adhering to these principles of solubility management and stability-conscious handling, researchers can harness the full sensitivity of Resorufin β-D-glucopyranoside to generate accurate and highly reproducible data.

References

-

A Real-Time Fluorogenic Assay for the Visualization of Glycoside Hydrolase Activity in Planta - PMC - NIH. National Institutes of Health. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Resorufin b-D-glucopyranoside (CAS 101490-85-1) | Abcam [abcam.com]

- 3. adipogen.com [adipogen.com]

- 4. Detecting Glycosidases—Section 10.2 | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. A Real-Time Fluorogenic Assay for the Visualization of Glycoside Hydrolase Activity in Planta - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

- 7. Resorufin b-D-glucopyranoside | Biosynth [biosynth.com]

Resorufin beta-D-glucopyranoside for detecting glycosidase activity.

An In-Depth Technical Guide to Resorufin β-D-Glucopyranoside for the Detection of Glycosidase Activity

Authored by: A Senior Application Scientist

Foundational Principles: The Power of Fluorogenic Glycosidase Detection

In the landscape of enzyme kinetics and high-throughput screening, the ability to monitor enzymatic activity in real-time with high sensitivity is paramount. Glycosidases, a broad class of enzymes that hydrolyze glycosidic bonds, are critical targets in fields ranging from biofuel development to the diagnosis and treatment of lysosomal storage disorders like Gaucher and Pompe disease.[1][2] Traditional colorimetric assays, while useful, often lack the sensitivity required for low-abundance enzymes or miniaturized screening formats.

This guide focuses on a superior alternative: the fluorogenic substrate Resorufin β-D-glucopyranoside (RβG). This molecule is ingeniously designed to be virtually non-fluorescent in its native state. However, upon enzymatic cleavage by a β-glucosidase, it releases the aglycone resorufin, a highly fluorescent compound with a distinct pink or red hue.[3] This direct, single-step hydrolysis reaction provides a robust and continuous method for quantifying enzyme activity.

The primary advantages of the RβG system over traditional substrates (e.g., those based on 4-methylumbelliferone or p-nitrophenol) are rooted in the photophysical properties of resorufin:

-

Long-Wavelength Emission: Resorufin exhibits excitation and emission maxima in the red region of the spectrum, which significantly reduces interference from the natural autofluorescence of biological samples and many synthetic compounds found in screening libraries.[4][5]

-

Favorable pKa: The low pKa of resorufin (~6.0) ensures that it is highly fluorescent at or near physiological pH.[4][6] This property is a distinct advantage as it permits continuous kinetic assays without the need for a high-pH "stop solution" to generate a signal, a step often required for blue-fluorescing substrates.[1][7]

-

High Quantum Yield & Extinction Coefficient: The released resorufin is intensely fluorescent, leading to a high signal-to-background ratio and exceptional assay sensitivity.[6]

The Core Mechanism: From Latent Substrate to Vibrant Signal

The detection principle is elegantly straightforward. Resorufin β-D-glucopyranoside consists of a glucose molecule linked to the resorufin fluorophore via a β-glycosidic bond. This linkage renders the resorufin moiety electronically quenched and non-fluorescent.

When a β-glucosidase (E.C. 3.2.1.21) is present, it recognizes and catalyzes the hydrolysis of this bond.[2] This enzymatic action liberates two products: D-glucose and the free resorufin anion. Unconstrained by the glycosidic bond, the resorufin immediately becomes fluorescent, and the rate of its appearance is directly proportional to the β-glucosidase activity under substrate-saturating conditions.

Caption: Enzymatic cleavage of RβG by β-glucosidase.

The spectral properties of the substrate and its fluorescent product are key to the assay's success.

| Compound | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) | Notes |

| Resorufin β-D-glucopyranoside | ~470 nm | - | Not Applicable | Substrate is essentially non-fluorescent. |

| Resorufin (Product) | 571 - 573 nm[4][8] | 584 - 590 nm[4][8] | ~73,000 M⁻¹cm⁻¹ at pH 8.0[9] | Highly fluorescent with a large Stokes shift. |

Assay Design and Optimization: A Field-Proven Approach

The transition from theory to a robust, reliable assay requires careful optimization of several parameters. The goal is to ensure that the measured fluorescence rate is a true representation of the enzyme's catalytic activity.

Substrate Concentration and Enzyme Kinetics

The relationship between substrate concentration and reaction velocity is described by the Michaelis-Menten equation. To accurately measure enzyme kinetics, it is crucial to test a range of RβG concentrations.

-

For Inhibitor Screening (Vmax conditions): Use a substrate concentration that is 5-10 times the Michaelis constant (Km). This ensures the enzyme is operating at or near its maximum velocity (Vmax), making the assay highly sensitive to the presence of inhibitors.

-

For Km Determination: A typical approach involves serially diluting the RβG stock to final concentrations ranging from approximately 0.1x Km to 10x Km.[4] The initial reaction velocities at each concentration are then plotted and fitted to the Michaelis-Menten model to determine Km and Vmax.[10]

Causality Insight: Using a substrate concentration far below the Km will result in a reaction rate that is highly dependent on substrate concentration, not just enzyme activity. Conversely, excessively high substrate concentrations can lead to substrate inhibition in some enzyme systems and increase background signal or cause inner-filter effects.[11][12]

Buffer, pH, and Temperature

-

pH: The optimal pH for the assay is a balance between the enzyme's pH optimum and the pH required for resorufin fluorescence. Most β-glucosidases function optimally in a slightly acidic to neutral pH range (e.g., pH 4.8-7.0).[10][13] Fortunately, resorufin maintains strong fluorescence across this range due to its low pKa.[6] A citrate-phosphate buffer is often a good starting point as it can cover a wide pH range.[14]

-

Temperature: Glycosidase activity is temperature-dependent. Assays should be conducted at a constant, controlled temperature. While many enzymes show higher activity at elevated temperatures (e.g., 37-65°C), room temperature is often sufficient and more convenient for microplate-based screens.[10][13] It is critical to pre-incubate all reagents at the chosen assay temperature.

Enzyme Concentration and Incubation Time

The goal is to establish conditions where the reaction rate is linear with respect to both time and enzyme concentration.[6]

-

Enzyme Titration: Perform the assay with a fixed, saturating concentration of RβG and vary the enzyme concentration. Plot the reaction rate (RFU/min) against enzyme concentration. Identify the range where this relationship is linear.

-

Time Course: Using a fixed enzyme and substrate concentration from the linear range, monitor fluorescence over time. The rate should be linear for the duration of the measurement window. If the curve flattens, it indicates substrate depletion or product inhibition.

Trustworthiness Insight: These initial validation experiments are non-negotiable. They confirm that the assay is operating within a dynamic range where the signal is directly and solely proportional to the amount of active enzyme present.

Detailed Experimental Protocol: A Microplate-Based Assay

This protocol provides a self-validating system for measuring β-glucosidase activity in a 96-well microplate format.

Reagent Preparation

-

Assay Buffer: Prepare a 50 mM citrate-phosphate buffer at the desired pH (e.g., pH 6.0). Store at 4°C.

-

RβG Substrate Stock (10 mM): Resorufin β-D-glucopyranoside is often soluble in DMSO.[15] Dissolve the appropriate mass in high-quality DMSO to create a 10 mM stock solution. Store in small aliquots, protected from light, at -20°C.

-

Resorufin Standard Stock (1 mM): Dissolve pure resorufin sodium salt in DMSO to create a 1 mM stock. This will be used to generate a standard curve to convert relative fluorescence units (RFU) to product concentration. Store protected from light at -20°C.[9][16]

-

Enzyme Solution: Dilute the β-glucosidase enzyme stock to the desired working concentration in cold Assay Buffer immediately before use. Keep on ice.

Experimental Workflow

Sources

- 1. A new resorufin-based alpha-glucosidase assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CAS 635-78-9: Resorufin | CymitQuimica [cymitquimica.com]

- 4. A New Resorufin-Based Alpha-Glucosidase Assay for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. A Real-Time Fluorogenic Assay for the Visualization of Glycoside Hydrolase Activity in Planta - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Spectrum [Resorufin] | AAT Bioquest [aatbio.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Comparative kinetic analysis of two fungal β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Screening, production, optimization and characterization of β-glucosidase using microbes from shellfish waste - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Resorufin beta-D-galactopyranoside *CAS 95079-19-9* | AAT Bioquest [aatbio.com]

- 16. medchemexpress.com [medchemexpress.com]

The Technical Application of Resorufin β-D-Glucopyranoside in Cellular Biology: A Guide for Researchers

This guide provides an in-depth technical overview of Resorufin β-D-glucopyranoside, a fluorogenic substrate with significant applications in cell biology. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the core principles, practical applications, and detailed methodologies for leveraging this powerful tool in the laboratory.

Introduction: The Power of Fluorogenic Substrates

In the intricate landscape of cellular biology, the ability to quantitatively measure specific enzymatic activities is paramount. Fluorogenic substrates, such as Resorufin β-D-glucopyranoside, have emerged as indispensable tools for this purpose. These molecules are ingeniously designed to be non-fluorescent in their native state. However, upon enzymatic cleavage, they release a highly fluorescent compound, in this case, resorufin. This direct correlation between enzyme activity and fluorescent signal intensity allows for highly sensitive and real-time monitoring of biological processes.

Resorufin β-D-glucopyranoside is particularly valuable for its role as a substrate for β-glucosidase enzymes.[1][2] Its application spans from fundamental enzyme kinetics to the diagnosis and research of lysosomal storage disorders and high-throughput screening for potential therapeutic agents.[1][2]

The Core Mechanism: From Non-Fluorescent to a Vibrant Signal

The utility of Resorufin β-D-glucopyranoside is rooted in a straightforward yet elegant biochemical reaction. The molecule consists of the fluorescent resorufin core linked to a glucose molecule via a β-glycosidic bond. This glycosidic linkage renders the entire molecule essentially non-fluorescent.

In the presence of a β-glucosidase enzyme, this bond is hydrolyzed. The cleavage releases the glucose moiety and liberates the resorufin molecule. Free resorufin is a highly fluorescent compound with a distinct red fluorescence.[1] The intensity of this fluorescence is directly proportional to the amount of resorufin produced and, consequently, to the activity of the β-glucosidase enzyme.

Sources

An In-depth Technical Guide to Resorufin β-D-glucopyranoside as a Fluorogenic Substrate for Enzymatic Assays

This guide provides a comprehensive overview of Resorufin β-D-glucopyranoside, a versatile fluorogenic substrate for the sensitive detection of β-glucosidase activity. We will delve into the underlying enzymatic chemistry, provide detailed protocols for robust assay design, and explore its applications in crucial areas of research and drug discovery.

Introduction: The Power of Fluorogenic Substrates in Enzymatic Assays

Enzymatic assays are fundamental to understanding biological processes and for the discovery of novel therapeutics. Fluorogenic substrates, in particular, offer significant advantages over traditional colorimetric methods. By producing a highly fluorescent signal upon enzymatic cleavage, these substrates enable highly sensitive, continuous, and quantitative measurements of enzyme activity. This makes them ideal for high-throughput screening (HTS) and detailed kinetic studies.

Resorufin β-D-glucopyranoside has emerged as a substrate of choice for assaying β-glucosidase activity. Its product, resorufin, exhibits favorable photophysical properties, including a shift to longer wavelengths for both excitation and emission, which minimizes interference from autofluorescence of biological samples and test compounds.[1][2][3]

The Chemistry of Detection: Enzymatic Hydrolysis of Resorufin β-D-glucopyranoside

Resorufin β-D-glucopyranoside is a non-fluorescent molecule. The core of its utility lies in the enzymatic action of β-glucosidase, which catalyzes the hydrolysis of the β-glycosidic bond. This cleavage event releases the highly fluorescent product, resorufin.[1][4]

The enzymatic reaction can be visualized as follows:

Caption: Enzymatic cleavage of Resorufin β-D-glucopyranoside.

The resulting resorufin is a pink, water-soluble dye with distinct spectral properties that are central to its application.[5][6]

Key Properties and Assay Considerations

A successful enzymatic assay hinges on understanding the properties of the substrate and its fluorescent product.

| Property | Resorufin β-D-glucopyranoside | Resorufin |

| Molecular Formula | C₁₈H₁₇NO₈[7][8][9] | C₁₂H₇NO₃[10] |

| Molecular Weight | 375.33 g/mol [7][8][9] | 213.19 g/mol [10] |

| Appearance | Yellow to orange powder[1] | Highly fluorescent pink dye[5] |

| Solubility | Soluble in DMSO (20 mg/mL), slightly soluble in water[1][7][8] | Soluble in water[5][6] |

| Fluorescence | Non-fluorescent | Highly fluorescent |

| Excitation Max. | N/A | ~571 nm[1][11] |

| Emission Max. | N/A | ~585 nm[1][11] |

Causality in Experimental Choices:

-

Solvent Selection: Due to its limited aqueous solubility, Resorufin β-D-glucopyranoside is typically prepared as a concentrated stock solution in DMSO.[1][7][8] Subsequent dilutions into the aqueous assay buffer should be carefully performed to avoid precipitation.

-

pH Optimization: The fluorescence of resorufin is pH-dependent.[6][12] Therefore, it is crucial to maintain a stable and optimal pH throughout the assay. While the enzyme may have its own optimal pH for activity, the fluorescence of the product must also be considered for maximal signal.

-

Minimizing Autofluorescence: The red-shifted excitation and emission spectra of resorufin are advantageous in reducing background interference from biological samples and library compounds, which often fluoresce in the blue or green regions of the spectrum.[2][3] This is a significant improvement over substrates like 4-methylumbelliferyl-β-D-glucopyranoside (4-MUG).[2][3]

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be a robust starting point for measuring β-glucosidase activity. It incorporates controls to ensure data integrity.

Materials:

-

β-glucosidase enzyme

-

Assay Buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

DMSO

-

Black, flat-bottom 96- or 384-well microplates

-

Fluorescence microplate reader

Protocol Workflow:

Caption: Standard workflow for a β-glucosidase assay.

Step-by-Step Methodology:

-

Substrate Preparation:

-

Prepare a 10 mM stock solution of Resorufin β-D-glucopyranoside in DMSO. Store in small aliquots at -20°C, protected from light.[1][7][8]

-

On the day of the assay, dilute the stock solution to the desired working concentration in pre-warmed assay buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.

-

-

Enzyme Preparation:

-

Prepare a stock solution of β-glucosidase in a suitable buffer.

-

Serially dilute the enzyme to a range of concentrations in assay buffer. The optimal enzyme concentration should result in a linear increase in fluorescence over the desired time course.

-

-

Assay Plate Setup:

-

Test Wells: Add the desired volume of enzyme dilution.

-

Negative Control (No Enzyme): Add assay buffer instead of the enzyme dilution. This will determine the background fluorescence of the substrate.

-

Positive Control (Optional): If screening for inhibitors, include a well with enzyme and a known inhibitor.

-

Blank Wells: Add assay buffer only.

-

-

Initiation of Reaction:

-

Add the diluted substrate solution to all wells to initiate the enzymatic reaction.

-

-

Incubation:

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time. The incubation time should be within the linear range of the reaction.

-

-

Fluorescence Measurement:

-

Data Analysis:

-

Subtract the average fluorescence of the negative control wells from the fluorescence of the test wells.

-

Plot the fluorescence intensity against the enzyme concentration or time. For inhibitor screening, calculate the percent inhibition relative to the no-inhibitor control.

-

Applications in Research and Drug Discovery

The robust nature of the Resorufin β-D-glucopyranoside assay lends itself to several critical applications:

-

Enzyme Kinetics: This assay is well-suited for determining key kinetic parameters such as Kₘ and Vₘₐₓ for β-glucosidases from various sources.[7][13][14]

-

High-Throughput Screening (HTS) for Inhibitors: The assay's simplicity, sensitivity, and low background make it ideal for screening large compound libraries to identify potential β-glucosidase inhibitors.[15][16][17] Such inhibitors are of interest for the treatment of various diseases, including metabolic disorders and cancer.[15]

-

Diagnostics: The assay can be adapted for diagnostic purposes, such as detecting specific enzyme deficiencies.[15] For instance, deficiencies in acid β-glucosidase (glucocerebrosidase) are associated with Gaucher disease.[18][19]

Workflow for High-Throughput Inhibitor Screening:

Caption: High-throughput screening workflow for β-glucosidase inhibitors.

Conclusion

Resorufin β-D-glucopyranoside is a powerful and versatile tool for the study of β-glucosidase activity. Its favorable spectral properties, coupled with the high sensitivity of fluorescence detection, enable robust and reliable assays for a wide range of applications, from fundamental enzyme characterization to high-throughput drug discovery. By understanding the principles outlined in this guide and implementing self-validating experimental designs, researchers can confidently generate high-quality, reproducible data.

References

-

Motabar, O., Shi, Z. D., Goldin, E., Liu, K., Southall, N., Sidransky, E., Austin, C. P., Griffiths, G. L., & Zheng, W. (2010). A new resorufin-based alpha-glucosidase assay for high-throughput screening. Analytical biochemistry, 396(1), 97–103. [Link]

-

National Center for Biotechnology Information. (2010). A New Resorufin-Based Alpha-Glucosidase Assay for High Throughput Screening. In PubMed. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A New Resorufin-Based Alpha-Glucosidase Assay for High Throughput Screening. Retrieved from [Link]

-

Walleczek, J., & Spettmann, D. (2022). Comparative Investigations on Different β-Glucosidase Surrogate Substrates. Fermentation, 8(2), 83. [Link]

-

Cairns, J. R., & Esen, A. (2010). β-Glucosidases. Cellular and molecular life sciences : CMLS, 67(20), 3389–3405. [Link]

-

Chirico, W. J., & Pitson, S. M. (1990). Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414. Biochimica et biophysica acta, 1033(2), 186–191. [Link]

-

National Center for Biotechnology Information. (2018). Essential Design Considerations for the Resazurin Reduction Assay to Noninvasively Quantify Cell Expansion within Perfused Extracellular Matrix Scaffolds. In PubMed. Retrieved from [Link]

-

Springer Nature Experiments. (n.d.). Results for "High-throughput Screening". Retrieved from [Link]

-

IRIS. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Retrieved from [Link]

-

Ivanov, D. P., Parker, T. L., Walker, D. A., Alexander, C., Ashford, M. B., Gellert, P. R., & Garnett, M. C. (2017). High-Throughput Spheroid Screens Using Volume, Resazurin Reduction, and Acid Phosphatase Activity. Methods in molecular biology (Clifton, N.J.), 1601, 43–59. [Link]

-

National Center for Biotechnology Information. (2020). A multiplexed high throughput screening assay using flow cytometry identifies glycolytic molecular probes in bloodstream form Trypanosoma brucei. In PubMed. Retrieved from [Link]

-

FIU Digital Commons. (n.d.). Assay Replicability in β-Glucosidase Enzyme Kinetics Across Assay Replicability in. Retrieved from [Link]

Sources

- 1. adipogen.com [adipogen.com]

- 2. A new resorufin-based alpha-glucosidase assay for high-throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Resorufin b-D-glucopyranoside (CAS 101490-85-1) | Abcam [abcam.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. CAS 635-78-9: Resorufin | CymitQuimica [cymitquimica.com]

- 7. Resorufin b- D -glucopyranoside = 90 101490-85-1 [sigmaaldrich.com]

- 8. Resorufin b- D -glucopyranoside = 90 101490-85-1 [sigmaaldrich.com]

- 9. scbt.com [scbt.com]

- 10. Resorufin | Biosynth [biosynth.com]

- 11. Spectrum [Resorufin] | AAT Bioquest [aatbio.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinetic mechanism of beta-glucosidase from Trichoderma reesei QM 9414 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chemimpex.com [chemimpex.com]

- 16. Results for "High-throughput Screening" | Springer Nature Experiments [experiments.springernature.com]

- 17. High-Throughput Spheroid Screens Using Volume, Resazurin Reduction, and Acid Phosphatase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Detecting Glycosidases—Section 10.2 | Thermo Fisher Scientific - US [thermofisher.com]

- 19. Glycosidase enzymes and their fluorogenic and chromogenic substrates—Table 10.1 | Thermo Fisher Scientific - HK [thermofisher.com]

Methodological & Application

Illuminating Cellular Machinery: A Guide to Live-Cell Imaging of β-Glucosidase Activity Using Resorufin β-D-Glucopyranoside

This comprehensive guide provides researchers, scientists, and drug development professionals with the foundational knowledge and detailed protocols necessary to successfully employ Resorufin β-D-glucopyranoside for the real-time visualization of β-glucosidase activity in living cells. By moving beyond endpoint assays, this fluorogenic probe allows for the dynamic monitoring of enzymatic processes within their native cellular environment, offering profound insights into cellular metabolism, lysosomal function, and the efficacy of therapeutic interventions.

The Principle: Unmasking Fluorescence to Track Enzyme Function

Resorufin β-D-glucopyranoside is a highly sensitive and specific fluorogenic substrate designed to probe the activity of β-glucosidase enzymes.[1] In its native state, the molecule is essentially non-fluorescent. The β-D-glucopyranoside moiety effectively quenches the inherent fluorescence of the resorufin fluorophore. Upon enzymatic cleavage by β-glucosidase, the glycosidic bond is hydrolyzed, liberating the highly fluorescent, red-orange compound, resorufin.[2][3] This "turn-on" fluorescence provides a direct and quantifiable measure of enzymatic activity.[2]

The long-wavelength excitation and emission spectra of resorufin minimize interference from cellular autofluorescence, a common challenge in live-cell imaging, thereby enhancing the signal-to-noise ratio.[3][4]

β-Glucosidases: Key Players in Cellular Homeostasis and Disease

β-Glucosidases (EC 3.2.1.21) are a class of glycoside hydrolase enzymes that catalyze the cleavage of β-glycosidic bonds, releasing glucose from various substrates.[5][6] In mammals, these enzymes are crucial for a range of physiological processes, including the breakdown of dietary glucosides and the metabolism of glycolipids.[6][7]

Notably, the lysosomal enzyme acid β-glucosidase (glucocerebrosidase) plays a critical role in the degradation of glucosylceramide.[5] Deficiencies in this enzyme lead to the accumulation of its substrate, resulting in Gaucher disease, a lysosomal storage disorder.[5] Consequently, the ability to monitor β-glucosidase activity in live cells is of significant interest for understanding disease pathology and for the development of novel therapeutics.[8][9]

Essential Materials and Reagent Preparation

Reagents and Consumables

-

Resorufin β-D-glucopyranoside (Store at -20°C, protected from light and moisture)[10]

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM or equivalent)

-

Hanks' Balanced Salt Solution (HBSS) or Phosphate-Buffered Saline (PBS)

-

Fetal Bovine Serum (FBS)

-

Culture vessels suitable for imaging (e.g., glass-bottom dishes or chamber slides)

-

β-glucosidase inhibitor (e.g., conduritol B epoxide) for control experiments

Stock Solution Preparation

-

Prepare a 10 mM stock solution of Resorufin β-D-glucopyranoside in anhydrous DMSO.

-

Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.

-

Store the aliquots at -20°C, protected from light. The solution is stable for at least 2 years under these conditions.[2]

Detailed Protocol for Live-Cell Imaging

This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.

Cell Preparation

-

Seed cells in imaging-compatible vessels (e.g., 35 mm glass-bottom dishes) at a density that will result in 50-70% confluency at the time of imaging.

-

Culture the cells overnight under standard conditions (e.g., 37°C, 5% CO2) to allow for adherence and recovery.

Probe Loading

-

On the day of the experiment, prepare a working solution of Resorufin β-D-glucopyranoside by diluting the 10 mM stock solution in pre-warmed, serum-free live-cell imaging medium. A final concentration in the range of 1-10 µM is a good starting point for optimization.

-

Gently aspirate the culture medium from the cells and wash once with pre-warmed HBSS or PBS.

-

Add the probe-containing imaging medium to the cells.

-

Incubate the cells for 30-60 minutes at 37°C, protected from light. The optimal incubation time may vary depending on the cell type and the level of β-glucosidase activity.

Imaging

-

After incubation, gently remove the loading solution and wash the cells two to three times with pre-warmed imaging medium to remove any excess, non-hydrolyzed probe.

-

Add fresh, pre-warmed imaging medium to the cells.

-

Place the imaging vessel on the microscope stage, ensuring that the cells are maintained at 37°C and 5% CO2 for the duration of the experiment.

-

Acquire images using a fluorescence microscope equipped with appropriate filter sets for resorufin (Excitation: ~571 nm, Emission: ~585 nm).[2][3]

Validation and Experimental Controls

To ensure the scientific rigor of your findings, it is imperative to include appropriate controls.

-

Inhibitor Control: Pre-treat cells with a known β-glucosidase inhibitor (e.g., 100 µM conduritol B epoxide for 24-48 hours) prior to loading with Resorufin β-D-glucopyranoside. A significant reduction in fluorescence intensity in the treated cells compared to untreated controls validates that the signal is a result of specific β-glucosidase activity.

-

Cell-Free Control: Incubate the Resorufin β-D-glucopyranoside working solution in imaging medium without cells to confirm that the probe is not spontaneously hydrolyzing under the experimental conditions.

-

Negative Control Cells: If available, use a cell line known to have low or deficient β-glucosidase activity to establish a baseline fluorescence level.

Data Analysis and Interpretation

Fluorescence intensity can be quantified using image analysis software (e.g., ImageJ/Fiji, CellProfiler).

-

Image Segmentation: Define regions of interest (ROIs) around individual cells or subcellular compartments.

-

Intensity Measurement: Measure the mean fluorescence intensity within each ROI.

-

Background Correction: Subtract the mean fluorescence intensity of a background region (an area with no cells) from the cellular ROI measurements.

-

Normalization: If comparing different conditions or time points, it may be necessary to normalize the fluorescence intensity to a loading control or a nuclear counterstain to account for variations in cell number or probe uptake.

Troubleshooting Common Issues

| Problem | Potential Cause | Suggested Solution |

| High Background Fluorescence | Incomplete removal of the probe solution. | Increase the number and duration of wash steps after probe loading.[11] |

| Spontaneous hydrolysis of the probe. | Prepare fresh working solutions and protect from light. Perform a cell-free control. | |

| Low or No Signal | Low β-glucosidase activity in the chosen cell type. | Increase the probe concentration or incubation time. Use a positive control cell line with known high activity. |

| Inefficient probe uptake. | Optimize loading conditions (e.g., serum-free medium during loading). | |

| Phototoxicity or Photobleaching | Excessive light exposure. | Reduce the excitation light intensity and/or exposure time. Use time-lapse imaging with longer intervals between acquisitions.[11] |

| Signal Localization | β-glucosidases are present in various cellular compartments, including lysosomes and the endoplasmic reticulum.[4][12][13] | Co-stain with organelle-specific markers (e.g., LysoTracker for lysosomes) to determine the subcellular localization of the enzymatic activity. |

Concluding Remarks

Resorufin β-D-glucopyranoside offers a robust and sensitive tool for the real-time investigation of β-glucosidase activity in living cells. By following the detailed protocols and incorporating the recommended controls outlined in this guide, researchers can generate high-quality, reproducible data to advance our understanding of cellular physiology and disease. The dynamic insights gained from these live-cell imaging experiments are invaluable for basic research and for the development of next-generation therapeutics targeting β-glucosidase-related pathologies.

References

-

ResearchGate. (n.d.). In vivo assay to identify bacteria with β-glucosidase activity | Request PDF. Retrieved from [Link]

-

Wikipedia. (2023, October 27). β-Glucosidase. Retrieved from [Link]

- Bhatia, Y., Mishra, S., & Bisaria, V. S. (2010). β-Glucosidases. In Comprehensive Biotechnology (2nd ed., Vol. 3, pp. 135-146). Elsevier.

-

Semantic Scholar. (n.d.). Fluorescence-quenched substrates for live cell imaging of human glucocerebrosidase activity. Retrieved from [Link]

-

ResearchGate. (n.d.). Live-Cell Imaging of Glycosidase Activity Using Bis-Acetal-Based Fluorogenic Probes. Retrieved from [Link]

- PubMed Central. (2018). In Situ Generated Novel 1H MRI Reporter for β-Galactosidase Activity Detection and Visualization in Living Tumor Cells. Frontiers in Chemistry, 6, 373.

- PubMed Central. (2016). Catalytic properties, functional attributes and industrial applications of β-glucosidases. 3 Biotech, 6(1), 4.

- National Institutes of Health. (2021). Live-cell imaging of glucose-induced metabolic coupling of β and α cell metabolism in health and type 2 diabetes.

- PubMed Central. (1961). Mammalian glycosidases. 3. The intracellular localization of β-glucuronidase in different mammalian tissues. Biochemical Journal, 78(3), 433–438.

-

ResearchGate. (n.d.). Evaluation of novel fluorogenic substrates for the detection of glycosidases in Escherichia coli and enterococci | Request PDF. Retrieved from [Link]

- National Institutes of Health. (2021).

- PubMed Central. (2013). A Fluorogenic Probe for β-Galactosidase Activity Imaging in Living Cells. Molecular BioSystems, 9(12), 3001–3008.

- Biochemical Journal. (1963). Mammalian glycosidases. 4. The intracellular localization of β-galactosidase, α-mannosidase, β-N-acetylglucosaminidase and α-l-fucosidase in mammalian tissues. Biochemical Journal, 88(1), 13P–14P.

- PubMed. (2013). A fluorogenic probe for β-galactosidase activity imaging in living cells. Molecular BioSystems, 9(12), 3001–3008.

-

ResearchGate. (n.d.). Electrochemical quantification of β-glucosidase activity for inhibitor screening applications. Retrieved from [Link]

- Chemical Journal of Chinese Universities. (2015). Highly Efficient Preparation of Resorufin-β-D-glucuronide. Chemical Journal of Chinese Universities, 36(7), 1321-1326.

- MDPI. (2022). β-Glucosidase: Progress from Basic Mechanism to Frontier Application.

- Omics Online. (2017). Beta Glucosidase in Enzyme and Prodrug Cancer Therapy.

- PubMed. (2023). A review on applications of β-glucosidase in food, brewery, pharmaceutical and cosmetic industries.

- PubMed. (2024). Standard Operating Procedure to Optimize Resazurin-Based Viability Assays. Biosensors, 14(4), 156.

-

YouTube. (2019, October 9). Best practices: 5 steps to live-cell imaging. Retrieved from [Link]

-

ResearchGate. (n.d.). Highly efficient preparation of resorufin-β-D-glucuronide. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. caltagmedsystems.co.uk [caltagmedsystems.co.uk]

- 3. adipogen.com [adipogen.com]

- 4. Detecting Glycosidases—Section 10.2 | Thermo Fisher Scientific - KR [thermofisher.com]

- 5. β-Glucosidase - Wikipedia [en.wikipedia.org]

- 6. β-Glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Catalytic properties, functional attributes and industrial applications of β-glucosidases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Fluorescence-quenched substrates for live cell imaging of human glucocerebrosidase activity. | Semantic Scholar [semanticscholar.org]

- 9. A review on applications of β-glucosidase in food, brewery, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Resorufin b-D-glucopyranoside | Biosynth [biosynth.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. Mammalian glycosidases. 3. The intracellular localization of β-glucuronidase in different mammalian tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. portlandpress.com [portlandpress.com]

Measuring Beta-Glucocerebrosidase (GCase) Activity with Resorufin β-D-glucopyranoside: Principles and Protocols

An Application Guide by a Senior Application Scientist

Authored by: A Senior Application Scientist

I. Foundational Overview: The "Why" Behind GCase Activity Measurement

Beta-glucocerebrosidase (GCase, GBA1; EC 3.2.1.45) is a critical lysosomal hydrolase responsible for the breakdown of the glycosphingolipid glucosylceramide into glucose and ceramide.[1][2][3] A deficiency in GCase activity, resulting from mutations in the GBA1 gene, is the direct cause of Gaucher disease, the most common lysosomal storage disorder.[2][4][5] In this condition, the accumulation of glucosylceramide primarily within macrophages leads to a range of symptoms including hepatosplenomegaly, bone disease, and cytopenias.[2][5][6]